2-bromo-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)benzamide
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Overview
Description
2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a chlorophenyl group, and a furan ring attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can be achieved through a multi-step process involving the following key steps:
Substitution Reaction: The chlorophenyl and furan groups can be introduced through nucleophilic substitution reactions. This involves the reaction of the brominated benzamide with appropriate nucleophiles such as 3-chlorobenzyl chloride and furan-2-methylamine.
Coupling Reaction: The final step involves coupling the substituted benzamide with the furan ring using coupling agents like palladium catalysts under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives
Reduction: Amines
Substitution: Various substituted benzamides
Scientific Research Applications
2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates targeting various diseases such as cancer, inflammation, and infectious diseases.
Materials Science: It can be used in the development of advanced materials with specific properties such as conductivity, fluorescence, and catalytic activity.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions in cells and tissues.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in key biological processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-BROMO-N-[(3-CHLOROPHENYL)METHYL]BENZAMIDE: Lacks the furan ring, which may affect its biological activity and chemical properties.
2-BROMO-N-[(FURAN-2-YL)METHYL]BENZAMIDE: Lacks the chlorophenyl group, which may influence its reactivity and applications.
N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE:
Uniqueness
2-BROMO-N-[(3-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the chlorophenyl and furan groups, which confer specific chemical and biological properties. The bromine atom also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H15BrClNO2 |
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Molecular Weight |
404.7 g/mol |
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H15BrClNO2/c20-18-9-2-1-8-17(18)19(23)22(13-16-7-4-10-24-16)12-14-5-3-6-15(21)11-14/h1-11H,12-13H2 |
InChI Key |
RLERDWCMAMARPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)Br |
Origin of Product |
United States |
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